BCR-ABL-IN-1 is a small molecule inhibitor specifically targeting the BCR-ABL tyrosine kinase, which is a fusion protein implicated in the pathogenesis of chronic myeloid leukemia. This compound is notable for its potential therapeutic applications in treating conditions associated with the BCR-ABL fusion gene, particularly in cases resistant to other treatments.
BCR-ABL-IN-1 is classified as a small molecule inhibitor and has been documented under the Chemical Abstracts Service number 188260-50-6. It is primarily utilized in research settings to explore its efficacy against BCR-ABL-mediated signaling pathways in chronic myeloid leukemia and possibly other malignancies associated with this oncogenic pathway .
The synthesis of BCR-ABL-IN-1 involves several key steps, typically starting from readily available chemical precursors. The synthetic route includes the formation of various intermediates through reactions such as:
The detailed synthesis protocol may vary but generally follows established organic synthesis techniques to ensure high yield and purity of the final compound.
BCR-ABL-IN-1 has the molecular formula and a molecular weight of 459.44 g/mol. The compound's structure features multiple functional groups that contribute to its inhibitory activity against the BCR-ABL tyrosine kinase. The specific arrangement of atoms within the molecule allows for effective binding to the active site of the kinase, thereby inhibiting its function .
BCR-ABL-IN-1 operates primarily through competitive inhibition of the BCR-ABL tyrosine kinase activity. The mechanism involves binding to the ATP-binding site of the kinase, preventing ATP from phosphorylating downstream substrates, which is crucial for signal transduction in cancer cells.
Key reactions include:
The mechanism of action for BCR-ABL-IN-1 involves:
While specific physical properties such as density, boiling point, or melting point are not extensively documented for BCR-ABL-IN-1, it is known that:
Further characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry may be employed to confirm structural integrity and purity.
BCR-ABL-IN-1 is primarily used in:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9